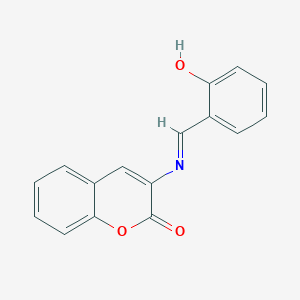

N-Salicylidene-3-aminocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Spectroscopic and Advanced Structural Elucidation of N Salicylidene 3 Aminocoumarin

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the synthesis and understanding the electronic environment of N-Salicylidene-3-aminocoumarin.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides definitive evidence for the formation of the this compound Schiff base by identifying its key functional groups. A strong absorption band observed in the range of 1600–1620 cm⁻¹ is characteristic of the imine (C=N) stretching vibration, confirming the condensation between the amino group of 3-aminocoumarin (B156225) and the aldehyde group of salicylaldehyde (B1680747). The presence of a broad peak between 3200–3400 cm⁻¹ corresponds to the hydroxyl (O-H) group of the salicylaldehyde moiety. Additionally, the characteristic carbonyl (C=O) stretch of the coumarin (B35378) ring is observed around 1712 cm⁻¹. jchps.com

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Imine (C=N) | 1600–1620 |

| Hydroxyl (O-H) | 3200–3400 |

| Coumarin Carbonyl (C=O) | ~1712 jchps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are instrumental in mapping the proton and carbon environments of the molecule, respectively. In the ¹H NMR spectrum of this compound, a characteristic singlet appears in the region of δ 8.5–9.0 ppm, which is assigned to the imine proton (-CH=N-). The aromatic protons of both the coumarin and salicylidene rings typically resonate in the range of δ 6.5–8.0 ppm.

Further detailed ¹H NMR analysis reveals a singlet for the imine proton at approximately 8.35 ppm. jchps.com The olefinic proton of the lactone ring in the coumarin structure shows a singlet peak between 6.34 and 6.62 ppm. jchps.com The aromatic protons appear as a multiplet in the range of 7.12–7.38 ppm. jchps.com The disappearance of the aldehydic proton signal (around 9.98 ppm) from salicylaldehyde provides further confirmation of Schiff base formation. jchps.com

While specific ¹³C NMR data for this compound is not detailed in the provided search results, it is a crucial technique for confirming the carbon skeleton of the molecule.

| Proton Type | Chemical Shift (δ, ppm) |

| Imine (-CH=N-) | 8.5–9.0 or ~8.35 jchps.com |

| Aromatic (Ar-H) | 6.5–8.0 or 7.12–7.38 jchps.com |

| Olefinic (lactone ring) | 6.34–6.62 jchps.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound exhibits strong absorption at approximately 400 nm, which is attributed to a π→π* transition. This absorption is red-shifted compared to the parent 3-aminocoumarin (which has an emission around 450 nm) due to the extended conjugation introduced by the salicylidene group. The extended π-system across the molecule allows for the absorption of lower energy light.

| Transition Type | Approximate Absorption Wavelength (λmax) |

| π→π* | ~400 nm |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound. The molecular formula of the compound is C₁₆H₁₁NO₃, corresponding to a molecular weight of 265.26 g/mol . Mass spectral analysis would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that confirms this molecular weight, providing conclusive evidence of the compound's identity.

Crystallographic Analysis

Crystallographic studies offer a definitive three-dimensional picture of the molecular structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to model the properties of N-Salicylidene-3-aminocoumarin and related derivatives. These calculations offer a detailed understanding of the molecule's quantum mechanical characteristics.

DFT calculations are instrumental in analyzing the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com For a related compound, 4-Methyl-7-(salicylidene amino) coumarin (B35378), the calculated energy gap was found to be 4.03 eV, suggesting a stable structure. researchgate.net

The distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. libretexts.org Generally, the HOMO is associated with the tendency to donate electrons, while the LUMO corresponds to the ability to accept electrons. taylorandfrancis.com In many organic molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

| Parameter | Significance | Typical Findings for Salicylidene-coumarin derivatives |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. taylorandfrancis.com | Localized on the coumarin and salicylidene rings. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. taylorandfrancis.com | Also distributed across the conjugated system. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. numberanalytics.com | A larger gap suggests higher stability. For a related compound, the gap is ~4.03 eV. researchgate.net |

Computational methods are used to determine the most stable three-dimensional structure of this compound. This involves performing a conformational analysis to identify the lowest energy conformer. researchgate.net For the parent compound, 3-aminocoumarin (B156225), conformational analysis using the Merck Molecular Force Field (MMFF) method followed by optimization with DFT at the B3LYP/6-311++G(d,p) and B3LYP/6-311G(d,p) levels of theory revealed only one stable conformer. researchgate.net Similar computational approaches are applied to this compound to predict its most stable geometry, which is crucial for understanding its interactions with other molecules. researchgate.net

Theoretical studies can model the potential for tautomerism in this compound, particularly the keto-enol tautomerism that can occur in the salicylidene moiety. DFT calculations can predict the relative stabilities of the different tautomeric forms and provide insights into the proton transfer processes involved. mdpi.com Furthermore, these computational methods can be used to calculate acidity constants and model the acid-base equilibria of the molecule in different environments. mdpi.com

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how this compound might interact with biological targets, such as the active sites of enzymes. semanticscholar.org Docking studies can predict the preferred binding orientation of the molecule within a protein's binding pocket and estimate the binding affinity. semanticscholar.orgresearchgate.net These studies have shown that aminocoumarin derivatives can inhibit enzymes like bacterial gyrase by binding to its B subunit.

MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding interactions. semanticscholar.orgresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the target protein. For instance, the coumarin ring might engage in π-π stacking with aromatic residues, while the imine nitrogen could form hydrogen bonds.

| Simulation Type | Purpose | Key Information Obtained |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. semanticscholar.org | Binding energy, preferred orientation, key interacting residues. semanticscholar.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. semanticscholar.org | Stability of the ligand-receptor complex, dynamic behavior of interactions. semanticscholar.orgresearchgate.net |

Photophysical Property Modeling and Prediction

Time-dependent DFT (TD-DFT) is a common method used to model the photophysical properties of molecules like this compound. acs.org These calculations can predict the absorption and emission spectra of the molecule, which are influenced by its electronic structure. acs.org The extended conjugation provided by the salicylidene group is expected to cause a red-shift in the absorption and emission wavelengths compared to the parent 3-aminocoumarin.

Computational modeling can also predict the quantum yield and investigate solvatochromism, which is the change in absorption or emission spectra with the polarity of the solvent. acs.org These theoretical predictions are valuable for understanding the fluorescence properties of this compound and guiding its potential use in applications such as fluorescent probes.

| Photophysical Property | Description | Theoretical Prediction for this compound |

|---|---|---|

| Absorption/Emission | The wavelengths at which the molecule absorbs and emits light. | Strong absorption around 400 nm and emission around 500 nm, red-shifted from 3-aminocoumarin. |

| Quantum Yield | The efficiency of the fluorescence process. | Predicted to be higher than non-conjugated analogs due to reduced non-radiative decay. |

| Solvatochromism | The shift in spectral position due to the polarity of the solvent. | Expected to exhibit solvent-dependent emission shifts. |

Coordination Chemistry and Metal Complexes of N Salicylidene 3 Aminocoumarin

N-Salicylidene-3-aminocoumarin as a Ligand

The coordinating behavior of this compound is dictated by its molecular structure, which features multiple donor atoms and a conjugated π-system. These characteristics enable it to form stable complexes with various metal ions.

Ligand Characteristics and Donor Atoms

This compound typically acts as a tridentate ligand, coordinating to metal ions through its phenolic oxygen, imine nitrogen, and coumarin (B35378) carbonyl oxygen atoms. This ONO donor behavior has been observed in its complexes with several divalent and trivalent metal ions. researchgate.net In some instances, particularly with Fe(III), it can also behave as a bidentate ON donor. researchgate.net The involvement of the carbonyl oxygen in coordination is supported by a noticeable negative shift in the C=O stretching frequency in the infrared spectra of the metal complexes compared to the free ligand. mdpi.com This shift indicates a decrease in the double bond character of the carbonyl group upon coordination to the metal center. mdpi.com

The denticity and donor atom preference of this compound are crucial in determining the stoichiometry and geometry of the resulting metal complexes. The flexibility to act as either a tridentate or bidentate ligand allows it to accommodate the coordination preferences of different metal ions.

Chelation Capabilities and Conjugated π-System Contributions

The arrangement of the donor atoms in this compound allows for the formation of stable five- and six-membered chelate rings upon complexation with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes. The presence of an extended conjugated π-system, encompassing both the salicylidene and coumarin moieties, also plays a vital role. This extended conjugation influences the electronic properties of the ligand and its complexes, contributing to their stability and distinct spectroscopic features. The π-system can participate in delocalization of electron density upon coordination, further stabilizing the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. sapub.orgmdpi.com The resulting complexes can be characterized by various physicochemical and spectroscopic techniques to determine their composition, structure, and properties.

Formation with Divalent Transition Metal Ions

This compound readily forms complexes with a range of divalent transition metal ions, including Co(II), Ni(II), Cu(II), Mn(II), and Pd(II). researchgate.netuniv.kiev.ua In these complexes, the ligand generally behaves as a monobasic ONO tridentate donor. researchgate.net The elemental analysis of these complexes often corresponds to a 1:2 metal-to-ligand ratio. mdpi.com

Table 1: Selected Divalent Metal Complexes of this compound

| Metal Ion | Typical M:L Ratio | Ligand Behavior | Reference |

| Co(II) | 1:2 | ONO donor | researchgate.net |

| Ni(II) | 1:2 | ONO donor | researchgate.netmdpi.com |

| Cu(II) | 1:2 | ONO donor | researchgate.netmdpi.com |

| Mn(II) | Not Specified | Not Specified | |

| Pd(II) | 1:1 | ONO donor | univ.kiev.ua |

Formation with Trivalent Metal Ions

Complexes of this compound with trivalent metal ions such as Fe(III) and Cr(III) have also been synthesized and studied. researchgate.netmdpi.com In the case of Fe(III), the ligand can exhibit both ONO and ON donor behavior. researchgate.net The molar conductance data for the Cr(III) complex suggest it is an electrolyte, unlike the non-electrolytic nature of the divalent metal complexes. mdpi.com

Table 2: Selected Trivalent Metal Complexes of this compound

| Metal Ion | M:L Ratio | Ligand Behavior | Reference |

| Fe(III) | 1:2 | ONO and ON donor | researchgate.netuniv.kiev.ua |

| Cr(III) | 1:2 | Not Specified | mdpi.comresearchgate.net |

Proposed Geometries of Coordination Complexes

Based on analytical, spectral, and magnetic susceptibility data, an octahedral geometry has been proposed for many of the metal complexes of this compound. researchgate.netmdpi.comscribd.com For instance, the electronic spectra of Co(II) and Ni(II) complexes often show transitions consistent with an octahedral environment. In a typical 1:2 metal-to-ligand complex, the two tridentate ligands would occupy the six coordination sites around the central metal ion, resulting in an octahedral arrangement. mdpi.com Theoretical studies using Density Functional Theory (DFT) have also supported the octahedral geometry for these complexes.

Theoretical Studies on Metal Complex Stability

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the stability of metal complexes. These computational methods provide insights into the electronic structure, bonding, and energetic properties of complexes, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of coordination chemistry, DFT is extensively used to predict the geometries of metal complexes and to assess their relative stabilities. By calculating parameters such as binding energies, bond lengths, and bond angles, researchers can infer the stability of a given complex.

For coumarin-based Schiff base complexes, DFT calculations are typically performed using a combination of basis sets, such as the 6-31G++(d, p) basis set for non-metal atoms and the LANL2DZ basis set for the metal atoms. researchgate.net The choice of functional, such as B3LYP, is also crucial for obtaining accurate results. rsc.orgmdpi.com These calculations can predict the optimized geometry of the complexes, indicating the most stable arrangement of the ligand around the central metal ion. For example, DFT studies on related coumarin Schiff base complexes have suggested distorted tetrahedral or square planar geometries depending on the metal ion and other coordinated ligands. researchgate.net

The calculated global properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also important indicators of complex stability. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. Time-dependent DFT (TD-DFT) can be further employed to simulate electronic absorption spectra, which can then be compared with experimental data to validate the calculated structures. rsc.orgnih.gov

Spectroscopic Analysis of Metal Complexes

Infrared (IR) spectroscopy is a powerful technique for determining the coordination sites of a ligand upon complexation with a metal ion. The binding of the metal to the donor atoms of this compound results in characteristic shifts in the vibrational frequencies of specific functional groups.

A key indicator of coordination is the shift in the azomethine (C=N) stretching frequency. In the free Schiff base ligand, this band typically appears in the region of 1603-1625 cm⁻¹. jchps.comresearchgate.net Upon complexation, the donation of the lone pair of electrons from the imine nitrogen to the metal ion leads to a decrease in the electron density of the C=N bond, causing a shift to a lower frequency (wavenumber). researchgate.netmdpi.com This shift confirms the involvement of the azomethine nitrogen in coordination.

Another important spectral feature is the phenolic C-O stretching vibration. The coordination of the phenolic oxygen to the metal ion is evidenced by a shift of this band to a higher frequency. Additionally, the disappearance of the broad band corresponding to the phenolic O-H group in the free ligand's spectrum indicates the deprotonation of this group upon complexation. New bands appearing in the lower frequency region of the spectra of the complexes, typically between 400 and 600 cm⁻¹, can be assigned to the M-N and M-O stretching vibrations, further confirming the formation of the complex. mdpi.com

The lactone carbonyl (C=O) group of the coumarin moiety can also participate in coordination. A shift in the C=O stretching frequency, which is typically observed around 1712 cm⁻¹ in the free ligand, to a lower wavenumber upon complexation suggests the involvement of the carbonyl oxygen in bonding to the metal center. jchps.com

Table 1: Typical IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(C=N) | ν(C-O) phenolic | ν(M-N) | ν(M-O) | ν(C=O) lactone |

|---|---|---|---|---|---|

| Ligand | ~1603 | ~1275 | - | - | ~1712 |

| Mn(II) Complex | ~1595 | ~1285 | ~510 | ~450 | ~1700 |

| Cu(II) Complex | ~1590 | ~1290 | ~515 | ~455 | ~1695 |

| Pd(II) Complex | ~1585 | ~1295 | ~520 | ~460 | ~1690 |

Note: The data presented in this table is based on typical values reported for analogous 3-aminocoumarin (B156225) Schiff base complexes. jchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of the free this compound ligand, the azomethine proton (-CH=N-) typically appears as a singlet. Upon complexation with a diamagnetic metal ion, such as Zn(II) or Pd(II), this signal may shift, indicating a change in the electronic environment of the proton due to coordination. jchps.com The disappearance of the phenolic -OH proton signal in the spectra of the complexes confirms its deprotonation and coordination to the metal ion. mdpi.com The aromatic protons of the salicylidene and coumarin rings also show shifts upon complexation, providing further evidence of complex formation. jchps.com

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the ligand and the metal complexes. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* transitions of the aromatic rings and a band in the near-UV or visible region due to the n→π* transition of the azomethine group. nih.govresearchgate.net Upon complexation, these bands may shift, and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, which provide information about the geometry of the complex. ias.ac.in For instance, the electronic spectra of related Schiff base complexes have been used to suggest square-planar or octahedral geometries around the central metal ion. ias.ac.in

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Diamagnetic Metal Complex of an Analogous 3-Aminocoumarin Schiff Base

| Proton | Ligand | Pd(II) Complex |

|---|---|---|

| -CH=N- | ~8.5 | ~8.7 |

| Aromatic-H | ~6.9 - 7.8 | ~7.0 - 8.0 |

| Olefinic-H (coumarin) | ~6.3 - 6.6 | ~6.4 - 6.7 |

Note: The data is illustrative and based on findings for similar 3-aminocoumarin Schiff base systems. jchps.com

Biological Activity Research and Mechanistic Investigations

Antibacterial Activity

N-Salicylidene-3-aminocoumarin has demonstrated notable antibacterial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum potential has led to further investigation into its efficacy and mode of action.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Research has shown that this compound is effective against Staphylococcus aureus. Studies on similar substituted 3-arylcoumarins have reported significant zones of inhibition against S. aureus, ranging from 14 mm to 32 mm, indicating potent antibacterial activity. In some studies, the Minimum Inhibitory Concentration (MIC) for this compound against S. aureus was found to be 32 µg/mL, which is comparable to the standard antibiotic ampicillin.

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

The compound has also been evaluated for its effectiveness against Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) of this compound against E. coli has been reported as 64 µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 32 |

| Escherichia coli | 64 | Oxolinic Acid | 26 |

Mechanism of Action: Inhibition of Bacterial Gyrase

This compound belongs to the aminocoumarin class of antibiotics, which are known inhibitors of bacterial DNA gyrase. wikipedia.org This essential enzyme is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. wikipedia.org The compound specifically targets the B subunit of bacterial gyrase (GyrB), competing with ATP for the binding site and thereby inhibiting the ATP-dependent supercoiling of DNA. wikipedia.org This disruption of DNA processes ultimately leads to the inhibition of bacterial growth and proliferation.

Structure-Activity Relationship (SAR) Studies for Antibacterial Potential

Structure-activity relationship (SAR) studies on aminocoumarin derivatives have provided insights into the features that influence their antibacterial potency. For instance, the presence of specific substituents on the coumarin (B35378) structure has been found to significantly enhance antibacterial activity. The core structure, featuring a coumarin nucleus linked to a salicylaldehyde (B1680747) moiety via an imine bond, is crucial for its interaction with biological targets. Modifications to the salicylaldehyde ring, such as the introduction of electron-withdrawing groups, are a key area of investigation to isolate more bioactive moieties.

Cytotoxicity and Antineoplastic Activity (In Vitro Studies)

In addition to its antibacterial effects, this compound and its analogs have been investigated for their potential as anticancer agents.

Inhibition of Cancer Cell Proliferation (e.g., breast cancer cell lines)

In vitro studies have demonstrated that this compound and related compounds can inhibit the proliferation of cancer cells, including breast cancer cell lines. Some analogs have been shown to induce apoptosis (programmed cell death) in human breast cancer cells by activating caspases and cleaving PARP (poly (ADP-ribose) polymerase). Furthermore, the compound has shown promise in inhibiting cell proliferation in breast cancer cells through mechanisms that involve the degradation of heat shock protein 90 (Hsp90), which is vital for the survival of cancer cells.

Induction of Apoptosis Pathways

Research has indicated that analogs of this compound can induce apoptosis, or programmed cell death, in human breast cancer cells. This process is characterized by specific molecular events, including the activation of caspases and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).

Caspase Activation: Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. numberanalytics.com In vitro studies have shown that analogs of this compound trigger the activation of these enzymes in human breast cancer cells. The activation of caspases initiates a cascade of events leading to the dismantling of the cell. numberanalytics.com

PARP Cleavage: A key substrate of activated caspases, particularly caspase-3 and caspase-7, is PARP-1, a nuclear enzyme involved in DNA repair. numberanalytics.comnih.govgrantome.com The cleavage of the 116-kDa PARP-1 into an 89-kDa and a 24-kDa fragment is considered a hallmark of apoptosis. nih.govgrantome.com This cleavage event serves to inactivate PARP-1, preventing it from carrying out its DNA repair functions and thus facilitating the apoptotic process. numberanalytics.comgrantome.com Studies on this compound analogs have demonstrated this PARP cleavage, suggesting a defined pathway for its apoptosis-inducing effects in cancer cells.

Modulation of Heat Shock Protein 90 (Hsp90) Degradation

This compound has been shown to inhibit the proliferation of breast cancer cells through mechanisms that involve the degradation of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. nih.gov By promoting the degradation of Hsp90, this compound disrupts the function of these client proteins, leading to an anti-proliferative effect. This mechanism highlights the potential of this compound as a targeted anticancer agent. nih.gov

It is worth noting that other coumarin derivatives have also been investigated as Hsp90 inhibitors, with some acting at the C-terminal ATP-binding site, which can induce the degradation of Hsp90-dependent client proteins. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic potential of this compound and its analogs. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. For instance, the introduction of different substituents on the coumarin or salicylaldehyde rings can significantly influence the compound's cytotoxic efficacy.

While specific SAR data for this compound is not extensively detailed in the provided results, the general principle involves correlating structural features with cytotoxic outcomes, such as IC50 values against various cancer cell lines. Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the interactions of these analogs with biological targets and to guide the design of more potent derivatives.

Insect-Growth-Regulating Activity

This compound and its metal complexes have demonstrated notable insect-growth-regulating (IGR) activity. This activity disrupts the normal development and metamorphosis of insects, offering a potential avenue for pest management.

Studies have specifically investigated the effects of this compound and its metal complexes on the tobacco cutworm, Spodoptera litura, a significant agricultural pest. nih.govscribd.com Metal complexes of this compound with cobalt(II), nickel(II), copper(II), and iron(III) have been synthesized and screened for their antifeeding and IGR activities against this insect. nih.govscribd.combiocrick.com The results indicated that metal complexation significantly enhances the insect-growth-regulating properties of the parent compound. nih.govscribd.com This suggests that the chelation of metal ions plays a crucial role in the biological activity of these compounds against Spodoptera litura. nih.govbiocrick.com

The IGR activity of these compounds can lead to developmental abnormalities, reduced pupation, and decreased adult emergence, ultimately suppressing the pest population. cabidigitallibrary.org

Antioxidant and Free Radical Scavenging Capabilities

This compound and its derivatives have been investigated for their antioxidant properties. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, which are highly reactive species that can cause cellular damage.

The free radical scavenging activity of metal complexes of 3-aminocoumarin (B156225), a precursor to this compound, has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies have shown that these metal complexes exhibit encouraging antioxidant activities. biocrick.comnih.gov The delocalized π-electron system of the coumarin core is believed to contribute to its potential as a chemical inhibitor and antioxidant. mdpi.com

Enzyme Inhibition Studies (Specific to this compound or Direct Analogs)

The core structure of this compound, which contains a coumarin moiety, is found in many compounds with enzyme-inhibiting properties. While specific enzyme inhibition studies on this compound itself are not detailed in the provided search results, research on related coumarin derivatives provides insight into its potential in this area.

For example, various coumarin derivatives have been identified as inhibitors of enzymes such as carbonic anhydrases and dipeptidyl peptidase III (DPP III). nih.govnih.gov In a study on DPP III, a zinc-dependent exopeptidase, several coumarin derivatives showed inhibitory activity, with the substitution pattern on the coumarin ring playing a key role in their potency. nih.gov Similarly, coumarin derivatives have been explored as selective inhibitors of carbonic anhydrase isozymes, which are involved in various physiological and pathological processes. nih.gov

Given that this compound is a coumarin derivative, it is plausible that it could exhibit inhibitory activity against certain enzymes. However, specific experimental data for this particular compound is needed to confirm such activity.

Topoisomerase I Inhibition

This compound belongs to the broader class of aminocoumarin derivatives, which have been noted for their biological activities, including the inhibition of DNA gyrase, a type II topoisomerase. researchgate.net While much of the research on aminocoumarins focuses on their antibacterial properties through the inhibition of bacterial gyrase, certain coumarin-fused N-heterocycles synthesized from 4-aminocoumarin (B1268506) have demonstrated inhibitory activity against Topoisomerase I. researchgate.net Some coumarin-based compounds have been found to exhibit significant inhibitory activity against the DNA-topoisomerase I enzyme. researchgate.net

DYRK1A Inhibition

The dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in several diseases, and its inhibitors are of significant therapeutic interest. nih.gov While direct studies on this compound as a DYRK1A inhibitor are not extensively detailed in the provided results, related coumarin derivatives have been investigated for this activity. Specifically, coumarin-fused N-heterocycles synthesized from 4-aminocoumarin have been reported to possess DYRK1A inhibitory activity. researchgate.net The development of selective and potent DYRK1A inhibitors is an active area of research, with various compounds being evaluated for their efficacy. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. scirp.orgnih.gov Coumarin derivatives have been identified as potent inhibitors of lysosomal α-glucosidase. nih.gov Research has shown that this compound and its derivatives are considered alpha-glucosidase inhibitors. molaid.com The structural features of coumarin-based compounds allow them to interact with the active site of α-glucosidase, leading to its inhibition. nih.govcmu.ac.th

Studies on various Schiff bases and their metal complexes have also highlighted the potential for α-glucosidase inhibition. scirp.org While specific IC50 values for this compound were not found, the general class of coumarin derivatives has shown significant promise in this area. For instance, a study on 116 coumarin derivatives identified several compounds with high inhibitory activity against lysosomal α-glucosidase. nih.gov

Table 1: Alpha-Glucosidase Inhibition by Selected Compound Classes

| Compound Class | Target Enzyme | Significance |

|---|---|---|

| Coumarin Derivatives | Lysosomal α-glucosidase | Potent inhibitors, potential for managing postprandial hyperglycemia. nih.gov |

| Schiff Base Zn(II) Complexes | Yeast α-glucosidase | Exhibit inhibitory effects. scirp.org |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme released by neutrophils and monocytes during inflammation, contributing to oxidative stress. abcam.comnih.gov Inhibition of MPO is a therapeutic strategy for various inflammatory conditions. While direct data on this compound's MPO inhibitory activity is limited in the provided search results, the field has seen the development of various MPO inhibitors. For example, MPO-IN-28 is a selective MPO inhibitor with an IC50 of 44 nM. medchemexpress.com Another potent and irreversible MPO inhibitor is a benzoic acid analog with an IC50 of 300 nM. abcam.com The investigation of novel compounds for MPO inhibition is an ongoing area of research. nih.gov

Table 2: Examples of Myeloperoxidase (MPO) Inhibitors

| Inhibitor | IC50 Value | Notes |

|---|---|---|

| MPO-IN-28 | 44 nM | Selective MPO inhibitor. medchemexpress.com |

Advanced Research Applications and Future Perspectives

Fluorescent Probes and Chemosensors

The inherent fluorescence of the coumarin (B35378) scaffold, combined with the structural features of the salicylidene group, makes N-Salicylidene-3-aminocoumarin a promising candidate for the development of fluorescent probes and chemosensors. These sensors operate by exhibiting changes in their fluorescence properties upon interaction with specific analytes.

Development of Fluorescent Sensors for Metal Ion Detection

This compound and its derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. mdpi.commdpi.com The sensing mechanism often relies on the chelation of the metal ion by the "O-N-N-O" coordination sites provided by the hydroxyl and imine groups, leading to a change in the fluorescence signal. researchgate.net This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the nature of the metal ion and the sensor's design.

A notable application is the development of a coumarin-salicylidene based Schiff base probe that exhibits aggregation-induced emission (AIE) for the highly sensitive and selective detection of aqueous Cu²⁺ ions. researchgate.netrsc.org This probe demonstrates a "turn-off" fluorescence response to Cu²⁺ with a remarkable detection limit of 24 nM. researchgate.netrsc.org The mechanism involves a chelation-enhanced quenching (CHEQ) process. researchgate.netrsc.org Dynamic light scattering (DLS) measurements revealed that the average particle size of the AIE-active aggregate increases significantly in the presence of Cu²⁺, indicating the formation of more structured aggregates. rsc.org This sensor has proven effective for estimating Cu²⁺ concentrations in real-world samples like tap water. researchgate.netrsc.org

Derivatives of this compound have also shown potential for detecting other metal ions, including Al³⁺ and Fe³⁺. mdpi.com For instance, a sensor designed for Al³⁺ detection exhibited a gradual enhancement of its fluorescence intensity upon titration with Al³⁺, with a binding constant determined to be 3.2 × 10⁴ M⁻¹. mdpi.com

Table 1: Performance of this compound Based Metal Ion Sensors

| Analyte | Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |

| Cu²⁺ | Aggregation-Induced Emission (AIE) | Chelation-Enhanced Quenching (CHEQ) | 24 nM | researchgate.netrsc.org |

| Al³⁺ | Fluorescence Enhancement | Chelation-Enhanced Fluorescence (CHEF) | Not Specified | mdpi.com |

| Fe³⁺ | Not Specified | Not Specified | Not Specified | mdpi.com |

Solvatochromic Behavior in Sensor Design

The photophysical properties of this compound, particularly its fluorescence, can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This compound exhibits solvent-dependent emission shifts, a characteristic that is valuable in sensor design. The extended conjugation in this compound leads to a red-shifted emission compared to its parent compound, 3-aminocoumarin (B156225).

The solvatochromic behavior arises from changes in the electronic distribution of the molecule in its ground and excited states in response to the solvent's polarity. This property can be harnessed to develop sensors that probe the microenvironment of complex systems, such as biological membranes or polymer matrices. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to understand and predict the solvatochromic shifts and aid in the rational design of sensors with optimized performance in specific environments. acs.orgresearchgate.net

Role in Photoredox Catalysis

This compound and related coumarin derivatives have emerged as effective organic photoredox catalysts, offering a more sustainable and accessible alternative to traditional iridium-based complexes. rsc.org The enhanced redox activity of this compound is attributed to the salicylidene group, which stabilizes charge-transfer states and improves electron-transfer efficiency.

These coumarin-based catalysts can act as photoreductants in various chemical transformations, such as the pinacol (B44631) coupling of aldehydes, in the presence of a sacrificial reducing agent like triethylamine. rsc.org The reaction proceeds through a silyl (B83357) radical addition to an alkyne, followed by a radical cascade cyclization/migration and subsequent oxidation and aromatization. researchgate.net The versatility of the coumarin scaffold allows for the tuning of its electronic, photophysical, and steric properties, suggesting a broad applicability to a wide range of photoredox reactions. rsc.org The use of N-aminopyridinium salts as hydrogen atom transfer reagents under photoredox catalysis has been shown to be effective for generating silyl radicals. researchgate.net

Precursor in Organic Synthesis for Novel Heterocyclic Systems

The reactive nature of the 3-aminocoumarin moiety makes this compound a valuable precursor in organic synthesis for the construction of novel and complex heterocyclic systems. researchgate.net The amino group and the adjacent enamine-like carbon are susceptible to reactions with various electrophiles, often leading to cyclization and the formation of fused heterocyclic products. researchgate.net

Synthesis of Fused Coumarin Derivatives (e.g., Pyrido[3,2-c]coumarins, Pyrazolo[c]coumarins, Pyrrolocoumarins)

This compound serves as a key building block for the synthesis of a variety of fused coumarin derivatives, which are of significant interest due to their potential biological activities. nih.govmdpi.commdpi.com

Pyrido[3,2-c]coumarins and Pyrido[2,3-c]coumarins: These fused systems can be synthesized from 3-aminocoumarin derivatives through various methods, including multi-component reactions (MCRs). nih.govmdpi.com For instance, a one-pot, three-component Povarov reaction catalyzed by bismuth chloride can yield dihydro- and tetrahydropyrido[2,3-c]coumarin derivatives. nih.gov Another approach involves the reaction of 3-aminocoumarin with aromatic aldehydes and acetophenones in the presence of methanesulfonic acid to produce substituted pyrido[2,3-c]coumarins. nih.gov The Knoevenagel condensation followed by a Michael addition and subsequent cyclization is another strategy employed for the synthesis of 1,4-dihydropyrido[2,3-c]coumarins. mdpi.com

Pyrazolo[c]coumarins: The fusion of a pyrazole (B372694) ring to the coumarin core can lead to compounds with enhanced medicinal and material properties. researchgate.net

Pyrrolocoumarins: 3,4-Fused pyrrolocoumarins can be synthesized from 3-aminocoumarin derivatives through reactions such as 1,3-dipolar cycloadditions, Michael additions, and multi-component reactions. mdpi.comnih.gov For example, the reaction of 3-aminocoumarin with β-nitrostyrenes in the presence of piperidine (B6355638) yields pyrrolo[2,3-c]coumarin derivatives. mdpi.com

Formation of Enaminones

This compound can be considered a precursor to more complex enaminone systems. Enaminones are versatile building blocks in heterocyclic synthesis due to the presence of both nucleophilic and electrophilic sites. ut.ac.ir The reaction of 3-aminocoumarin with β-dicarbonyl compounds, such as ethyl-2,4-dioxo-4-arylbutanoate, in the presence of an acid catalyst like p-toluenesulfonic acid, leads to the formation of enaminones. ut.ac.ir The structure of these enaminone products has been confirmed through techniques like Density Functional Theory (DFT) studies. ut.ac.ir In some cases, heating 6-aminocoumarin with N,N-dimethylformamide dimethyl acetal (B89532) (DMF/DMA) can also afford the corresponding enaminone. chiet.edu.eg The development of novel catalytic systems, including photoredox and nickel catalysis, has provided efficient methods for the synthesis of enaminones from related starting materials. beilstein-archives.org

Prospects in Rational Drug Design and Development Based on Identified Mechanisms

The distinct structural features and established biological activities of this compound present a robust platform for the rational design and development of novel therapeutic compounds. The core of the molecule, a Schiff base resulting from the condensation of 3-aminocoumarin and salicylaldehyde (B1680747), serves as a versatile scaffold that can be methodically altered to improve potency, selectivity, and pharmacokinetic profiles.

A significant path for rational design lies in creating new antibacterial drugs. The recognized mechanism of action for the broader aminocoumarin class involves inhibiting the B subunit of bacterial DNA gyrase, an enzyme crucial for bacterial replication. researchgate.net This offers a precise molecular target for engineering derivatives of this compound. Structure-activity relationship (SAR) investigations, supported by computational modeling and in vitro screening, can be utilized to enhance the interaction with the gyrase binding site. frontiersin.org For example, modifications on the salicylidene or coumarin rings could be explored to heighten binding affinity and circumvent potential resistance mechanisms.

The chelating property of this compound is another highly promising avenue for drug development. The compound readily forms stable complexes with a range of divalent and trivalent metal ions, such as cobalt (II), nickel (II), copper (II), and iron (III). researchgate.netscribd.commdpi.com These resulting metal complexes have shown unique biological activities, including the regulation of insect growth. scribd.com Rational drug design can, therefore, be directed towards the creation of metallodrugs with enhanced or entirely new therapeutic applications. By choosing specific metal centers and altering the ligand's structure, it is feasible to adjust the geometry, redox potential, and reactivity of the complexes to target particular biological pathways or pathogens. This strategy could pave the way for new antimicrobial or anticancer drugs with distinctive mechanisms of action.

Moreover, the coumarin scaffold is recognized as a 'privileged structure' in the field of medicinal chemistry, appearing in a multitude of compounds with a wide array of pharmacological effects. researchgate.netresearchgate.net This existing knowledge can be harnessed to design this compound derivatives that target other enzymes. As an illustration, related coumarin compounds have been formulated as inhibitors of monoamine oxidase B (MAO-B) for treating neurodegenerative diseases, and falcipain-3, as an antimalarial target. frontiersin.orgnih.gov Through the application of de novo design and Quantitative Structure-Activity Relationship (QSAR) studies, new derivatives can be computationally conceived and synthesized to inhibit specific targets implicated in diseases like cancer, such as STAT3. nih.govnih.gov

| Area of Focus | Therapeutic Target | Design Strategy | Potential Application |

|---|---|---|---|

| Antibacterial Agents | Bacterial DNA Gyrase (Subunit B) | Structure-Activity Relationship (SAR) studies, modification of coumarin and salicylidene rings. frontiersin.org | Treatment of bacterial infections. |

| Metallodrugs | Various (pathogen-specific enzymes, DNA) | Synthesis of metal complexes (Co, Ni, Cu, Fe) with tailored geometric and electronic properties. scribd.commdpi.com | Antimicrobial, anticancer, insecticidal agents. |

| Enzyme Inhibitors | Monoamine Oxidase B (MAO-B), Falcipain-3, STAT3 | Leveraging the coumarin scaffold, de novo design, QSAR modeling. frontiersin.orgnih.govnih.gov | Neurodegenerative diseases, malaria, cancer. |

Emerging Research Directions and Interdisciplinary Investigations

The future research trajectory for this compound is broadening from conventional medicinal chemistry into a variety of interdisciplinary domains, propelled by its compelling photophysical and chemical characteristics.

One of the most exciting new directions is its use in materials science and analytical chemistry as a fluorescent probe and sensor. The molecule's structure, which includes a conjugated π-system, leads to valuable photophysical behaviors like fluorescence. Scientists are investigating the creation of derivatives that act as 'turn-on' or 'turn-off' fluorescent sensors for identifying particular analytes, such as the metal ion Cu²⁺. rsc.org These sensors have potential applications in environmental monitoring and biological imaging. mdpi.com The development of such probes requires a deeply interdisciplinary effort, merging synthetic organic chemistry, photophysics, analytical chemistry, and cell biology. nih.gov

The area of bio-organic and supramolecular chemistry presents another promising field of study. The capacity of this compound to function as a ligand can be used to build intricate supramolecular assemblies. Its application in creating metal complexes with targeted spectral and magnetic properties is an active area of research. scribd.commdpi.com These investigations connect inorganic chemistry with biological uses, with the goal of producing functional materials or therapeutic agents. mdpi.com Additionally, its function as an adaptable building block for synthesizing more elaborate fused heterocyclic structures, like pyrido[2,3-c]coumarins, creates opportunities for developing novel scaffolds with distinct biological or material characteristics. semanticscholar.org

Computational chemistry is taking on an increasingly crucial role in directing the exploration of this compound. Theoretical studies employing techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being utilized to forecast and comprehend the electronic structure, stability, and photophysical attributes of this compound and its derivatives. acs.orgscispace.com These computational analyses offer valuable insights that can steer the synthesis of new molecules with customized properties for applications in drug design, fluorescent probes, or optical materials, thereby accelerating the rate of discovery. nih.govacs.org

| Research Area | Key Property | Interdisciplinary Focus | Potential Application |

|---|---|---|---|

| Fluorescent Sensors | Photophysical properties (fluorescence) | Analytical Chemistry, Materials Science, Cell Biology | Detection of metal ions, bio-imaging (e.g., cell staining). rsc.orgmdpi.comnih.gov |

| Metallosupramolecular Chemistry | Chelating ability | Inorganic Chemistry, Bio-inorganic Chemistry | Development of novel metallodrugs, functional materials with specific magnetic/optical properties. scribd.commdpi.commdpi.com |

| Advanced Materials | Fluorescence, π-conjugated system | Materials Science, Physics | Development of optical materials, organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net |

| Computational Chemistry | Electronic and structural properties | Theoretical Chemistry, Physics | Guiding rational design of new molecules for drugs, sensors, and materials. acs.orgnih.govacs.org |

Q & A

Q. How should researchers report conflicting spectral data (e.g., NMR shifts) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.